- Reaction of aminobenzimidazoles with 4-hydroxy-6-methyl-2-pyrone and 4-hydroxycoumarinSynthetic Communications, 1999, 29(14), 2435-2445,
Cas no 934-22-5 (1H-1,3-benzodiazol-5-amine)

1H-1,3-benzodiazol-5-amine structure
Productnaam:1H-1,3-benzodiazol-5-amine
1H-1,3-benzodiazol-5-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-BENZOIMIDAZOL-5-YLAMINE
- 1H-1,3-Benzimidazol-5-amine
- 1H-Benzimidazol-6-amine
- 3H-Benzoimidazol-5-Ylamine
- 5-Aminobenzimidazole
- 5-AMinobenzotriazole
- 6-AMINO-1H-BENZIMIDAZOLE
- 1H-1,3-Benzodiazol-6-amine
- 1H-Benzo[d]imidazol-5-amine
- 6-Aminobenzimidazole
- NSC 231612
- 1H-Benzimidazol-5-amine
- 1H-Benzo[d]imidazol-6-amine
- 1H-1,3-benzodiazol-5-amine
- Benzimidazole, 6-amino-
- BENZIMIDAZOLE, 5-AMINO-
- Benzimidazol-5-ylamine
- Benzimidazol-5-amine
- 5-amino-1h-benzimidazole
- 1H-benzimidazol-5-ylamine
- 5-AMINO-1H-
- 1H-Benzimidazol-5-amine (9CI)
- Benzimidazole, 5(or 6)-amino- (6CI, 7CI)
- Benzimidazole, 5-amino- (8CI)
- 3H-Benzo[d]imidazol-5-amine
- SCHEMBL115965
- DTXSID70239406
- MFCD00465258
- 5-AMINO-1H-BENZOIMIDAZOLE
- MFCD00831692
- F2158-1066
- 2P-043
- NCGC00184564-01
- A2605
- 3H-benzimidazol-5-ylamine
- CHEMBL1617811
- BENZIMIDAZOLE, 5(OR 6)-AMINO-
- Oprea1_342288
- BCP11467
- 55299-95-1
- 5-aminobenzimidazole, AldrichCPR
- 1H-benzoimidazol-5-amine
- DTXCID50161897
- 5-aminobenzimdazole
- 6-Aminobenzimidazole, 95%
- 934-22-5
- UNII-7L7289019S
- (1H-benzimidazol-5yl) amine
- NSC-231612
- Oprea1_610116
- BDBM50455561
- NSC231612
- 5-amino-1H-benzo[d]imidazole
- CS-0096864
- 1H-Benzimidazol-6-amine #
- 5-amino benzimidazole
- J-519689
- 3H-benzimidazol-5-amine
- SY002960
- Z1741960823
- 1H-benzimidazole-6-amine
- 7L7289019S
- EN300-57442
- STK731665
- AC-2803
- 5-amino-benzimidazole
- F11742
- 1H-1 pound not3-Benzimidazol-5-amine
- AKOS000111798
- AMINOBENZIMIDAZOLE, 5-
- NCGC00184564-02
- benzimidazolamine
- AKOS003574217
- NS00039556
- AH-034/32844026
- Q27268505
- 3H-BENZO(D)IMIDAZOL-5-AMINE
- 1H-benzimidazol-5-amine dihydrochloride
- PS-4509
- ALBB-023267
- 5-aminobenzimidazol
- BBL011727
- EINECS 213-279-0
-
- MDL: MFCD00465258
- Inchi: 1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
- InChI-sleutel: WFRXSXUDWCVSPI-UHFFFAOYSA-N
- LACHT: N1C2C(=CC=C(C=2)N)NC=1
Berekende eigenschappen
- Exacte massa: 133.063997g/mol
- Oppervlakte lading: 0
- XLogP3: 1.1
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Aantal draaibare bindingen: 0
- Monoisotopische massa: 133.063997g/mol
- Monoisotopische massa: 133.063997g/mol
- Topologisch pooloppervlak: 54.7Ų
- Zware atoomtelling: 10
- Complexiteit: 126
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
Experimentele eigenschappen
- Kleur/vorm: White to Yellow Solid
- Dichtheid: 1.367
- Smeltpunt: 162.0 to 167.0 deg-C
- Kookpunt: 222°C/3.5mmHg(lit.)
- Vlampunt: 273.2℃
- PSA: 54.70000
- LogboekP: 1.72630
- λ max: 300(EtOH)(lit.)
1H-1,3-benzodiazol-5-amine Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319
- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 22-36
- Veiligheidsinstructies: S26; S36/37/39
- RTECS:DD5785000
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Room temperature
- Gevaarklasse:IRRITANT
- Risicozinnen:R36/37/38
1H-1,3-benzodiazol-5-amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24445-2.5g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 2.5g |
$38.0 | 2023-09-15 | |
Enamine | EN300-24445-5.0g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 5.0g |
$67.0 | 2023-02-14 | |
Enamine | EN300-24445-10.0g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 10.0g |
$126.0 | 2023-02-14 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2605-5G |
5-Aminobenzimidazole |
934-22-5 | >98.0%(GC) | 5g |
¥690.00 | 2024-04-15 | |
TRC | A630858-5g |
5-Aminobenzimidazole |
934-22-5 | 5g |
$ 184.00 | 2023-04-19 | ||
Enamine | EN300-57442-25.0g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 25.0g |
$241.0 | 2023-02-09 | |
abcr | AB156757-25 g |
1H-1,3-Benzimidazol-5-amine, 95%; . |
934-22-5 | 95% | 25g |
€304.80 | 2023-05-08 | |
Life Chemicals | F2158-1066-1g |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-262397-1 g |
5-Aminobenzimidazole, |
934-22-5 | >99% | 1g |
¥752.00 | 2023-07-11 | |
Ambeed | A453802-5g |
6-Aminobenzimidazole |
934-22-5 | 97% | 5g |
$34.0 | 2025-02-26 |
1H-1,3-benzodiazol-5-amine Productiemethode
Productiemethode 1
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide , Graphene (oxide) Solvents: Methanol ; 90 °C
Referentie
- Bismuth iron oxide nanocomposite supported on graphene oxides as the high efficient, stable and reusable catalysts for the reduction of nitroarenes under continuous flow conditionsChemical Engineering Journal (Amsterdam, 2017, 314, 328-335,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline , Ferrous acetate Solvents: Tetrahydrofuran , Water ; 15 h, 50 bar, 120 °C
Referentie
- Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to AnilinesScience (Washington, 2013, 342(6162), 1073-1076,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Referentie
- Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal AgentsCombinatorial Chemistry & High Throughput Screening, 2014, 17(1), 89-95,
Productiemethode 5
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) , Rhodium , Silica Solvents: Water ; 7 - 30 min, 110 °C
Referentie
- Porous silica-encapsulated and magnetically recoverable Rh NPs: a highly efficient, stable and green catalyst for catalytic transfer hydrogenation with "slow-release" of stoichiometric hydrazine in waterGreen Chemistry, 2017, 19(14), 3400-3407,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Copper alloy, nonbase, Cu,Fe (magnetically immobilized in amine-rich silica spheres) Solvents: Water ; 25 min, 110 °C
Referentie
- Ultrafine FeCu Alloy Nanoparticles Magnetically Immobilized in Amine-Rich Silica Spheres for Dehalogenation-Proof Hydrogenation of NitroarenesChemistry - A European Journal, 2018, 24(54), 14418-14424,
Productiemethode 8
Productiemethode 9
Productiemethode 10
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 1,10-Phenanthroline (reaction product with Vulcan XC72R and iron(II) acetate) , Ferrous acetate (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ; 10 h, 100 °C
Referentie
- Efficient and highly selective iron-catalyzed reduction of nitroarenesChemical Communications (Cambridge, 2011, 47(39), 10972-10974,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ; 60 - 70 °C
Referentie
- Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates, World Intellectual Property Organization, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Sodium pyrosulfite Solvents: Ethanol , Water ; 2 h, 72 - 76 °C
Referentie
- Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitorJournal of Heterocyclic Chemistry, 2020, 57(1), 436-455,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(2+), (hydroperoxy)- Solvents: Water ; 60 min, 110 °C
Referentie
- Amorphous Flowerlike Goethite FeOOH Hierarchical Supraparticles: Superior Capability for Catalytic Hydrogenation of Nitroaromatics in WaterACS Applied Materials & Interfaces, 2018, 10(38), 32180-32191,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Dimethyl sulfoxide , Water ; 10 h, 300 - 350 psi, 150 °C
Referentie
- Continuous amination of aryl/heteroaryl halides using aqueous ammonia in a Teflon AF-2400 tube-in-tube micro-flow reactorReaction Chemistry & Engineering, 2019, 4(2), 346-350,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Potassium fluoride , Poly(methylhydrosiloxane) Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; rt; rt; 15 - 45 s, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
Referentie
- Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro GroupsOrganic Letters, 2005, 7(22), 5087-5090,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (carbon supported) , Tin oxide (SnO2) (carbon supported) Solvents: Methanol ; 60 min, 110 °C
Referentie
- Immobilizing Multifunctional Fe2O3-SnO2 Nanoparticles to Carbon Nanospheres: An Extremely Active and Selective Catalyst for Hydrogen Transfer ReactionChemistrySelect, 2017, 2(27), 8288-8295,
Productiemethode 18
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide (immobilized on chitosan noncovalently functionalized oxidized carbon nanotubes) Solvents: Methanol ; 60 min, 110 °C
Referentie
- Noncovalently functionalized carbon nanotubes immobilized Fe-Bi bimetallic oxides as a heterogeneous nanocatalyst for reduction of nitroaromaticsNano-Structures & Nano-Objects, 2017, 10, 116-124,
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 30 min, rt
Referentie
- Palladium-catalyzed silane/siloxane reductions in the one-pot conversion of nitro compounds into their amines, hydroxylamines, amides, sulfonamides, and carbamatesSynthesis, 2006, (19), 3316-3340,
1H-1,3-benzodiazol-5-amine Raw materials
1H-1,3-benzodiazol-5-amine Preparation Products
1H-1,3-benzodiazol-5-amine Gerelateerde literatuur
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Borvornwat Toviwek,Jennifer Riley,Nicole Mutter,Mark Anderson,Lauren Webster,Irene Hallyburton,Duangkamol Gleeson,Kevin D. Read,M. Paul Gleeson RSC Med. Chem. 2022 13 1587
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Fei Xing,Mengying Zhang,Ziqi Wang,Guohua Sun,Hongqing Niu,Dezhen Wu RSC Adv. 2019 9 33664
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Yifei Shi,Xinlin Tuo Mater. Adv. 2020 1 595
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4. A CO2-philic ferrocene-based porous organic polymer for solar-driven CO2 conversion from flue gasZhou Fang,Yuqi Wang,Yue Hu,Bing Yao,Zhizhen Ye,Xinsheng Peng J. Mater. Chem. A 2023 11 18272
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Jianwei Li,Guangcheng Zhang,Yao Yao,Zhanxin Jing,Lisheng Zhou,Zhonglei Ma RSC Adv. 2016 6 60094
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Aanbevolen leveranciers
atkchemica
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine

Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):394.0